Methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate
CAS No.:
Cat. No.: VC18039287
Molecular Formula: C17H25BO4
Molecular Weight: 304.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25BO4 |
|---|---|
| Molecular Weight | 304.2 g/mol |
| IUPAC Name | methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate |
| Standard InChI | InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)14-11-9-13(10-12-14)7-6-8-15(19)20-5/h9-12H,6-8H2,1-5H3 |
| Standard InChI Key | BSUJPQYUSOSLLE-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCC(=O)OC |
Introduction
Chemical Identity and Structural Features
Methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate (CAS: 490035-83-1) is characterized by the following properties :
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅BO₄ |
| Molecular Weight | 304.2 g/mol |
| IUPAC Name | Methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate |
| Key Functional Groups | Pinacol boronate, Butanoate ester |
The compound’s structure comprises a phenylbutanoate backbone linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This configuration stabilizes the boronic acid group, enhancing its utility in palladium-catalyzed reactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves sequential functionalization:
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Boronation: Aryl halides undergo Miyaura borylation with bis(pinacolato)diboron ([B₂(pin)₂]) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) .
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Esterification: The resulting boronate intermediate is esterified with methanol under acidic or basic conditions to yield the final product .
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Reactants: 4-Bromophenylbutanoic acid, bis(pinacolato)diboron.
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Catalyst: PdCl₂(dppf) (1 mol%).
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Solvent: 1,4-dioxane/water (4:1).
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Conditions: 80°C, 12 h under inert atmosphere.
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Yield: ~70–85% (estimated from analogous reactions).
Purification and Characterization
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Purification: Column chromatography (silica gel, hexane/ethyl acetate).
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Characterization:
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a boron nucleophile in Pd-catalyzed couplings with aryl halides, enabling C–C bond formation . For instance:
Advantages:
Pharmaceutical Intermediates
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Drug Discovery: Used to synthesize kinase inhibitors and anticancer agents .
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Prodrug Design: The ester group facilitates hydrolysis to active carboxylic acids in vivo .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 80–84°C | Differential Scanning Calorimetry |
| Solubility | Soluble in THF, DCM, ethers | Empirical testing |
| Stability | Stable at RT (dry conditions) | Accelerated aging |
Thermal Stability: Decomposes above 200°C, releasing boron oxides .
Future Research Directions
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